(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone
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Overview
Description
(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H13F2NO2S and a molecular weight of 273.3 g/mol . This compound is characterized by the presence of difluoro, methoxy, and thiomorpholino groups attached to a methanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 3,4-difluoro-2-methoxybenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Scientific Research Applications
(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups can enhance its binding affinity to these targets, while the thiomorpholino group can modulate its chemical reactivity. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone: This compound has a morpholino group instead of a thiomorpholino group, which can affect its chemical reactivity and biological activity.
(3,4-Difluoro-2-methoxyphenyl)(piperidino)methanone: The piperidino group in this compound can lead to different chemical and biological properties compared to the thiomorpholino group.
These comparisons highlight the unique features of this compound, such as its specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(3,4-difluoro-2-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2S/c1-17-11-8(2-3-9(13)10(11)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMEDSGWIKDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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